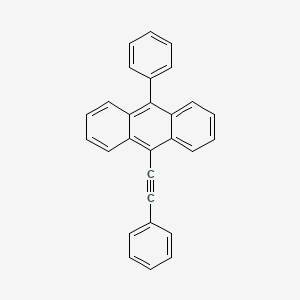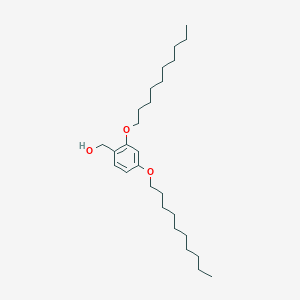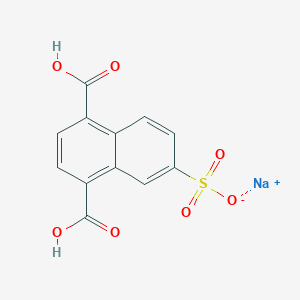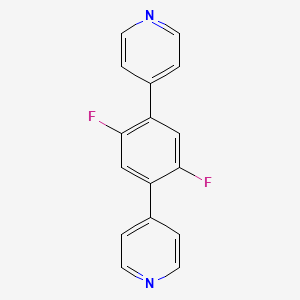
9-Phenyl-10-(phenylethynyl)anthracene
Vue d'ensemble
Description
9-Phenyl-10-(phenylethynyl)anthracene: is an organic compound belonging to the anthracene family. Anthracene derivatives are well-known for their photophysical properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound’s structure consists of an anthracene core substituted with phenyl and phenylethynyl groups at the 9 and 10 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-10-(phenylethynyl)anthracene typically involves the Sonogashira cross-coupling reaction. This reaction is performed by coupling 10-bromo-9-anthracenecarbaldehyde with phenylethynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or diisopropylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Phenyl-10-(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: 9-Phenyl-10-(phenylethynyl)anthracene is used as a fluorescent probe due to its strong fluorescence properties. It is also employed in the study of photophysical processes and as a model compound for understanding the behavior of anthracene derivatives .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the development of OLEDs and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9-Phenyl-10-(phenylethynyl)anthracene is primarily related to its photophysical properties. The compound exhibits strong fluorescence due to its polycyclic aromatic hydrocarbon system. Upon excitation, the molecule undergoes electronic transitions that result in the emission of light. The presence of phenyl and phenylethynyl groups influences the electronic structure, enhancing the fluorescence quantum yield .
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Another anthracene derivative with similar photophysical properties.
9,10-Bis(phenylethynyl)anthracene: A closely related compound with two phenylethynyl groups.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: A derivative with a trifluoromethyl group that affects its optical properties.
Uniqueness: 9-Phenyl-10-(phenylethynyl)anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The combination of phenyl and phenylethynyl groups at the 9 and 10 positions enhances its fluorescence quantum yield and thermal stability, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
9-phenyl-10-(2-phenylethynyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18/c1-3-11-21(12-4-1)19-20-25-23-15-7-9-17-26(23)28(22-13-5-2-6-14-22)27-18-10-8-16-24(25)27/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRDYTIJRGATPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8196561.png)

![4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid](/img/structure/B8196564.png)
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8196568.png)
![1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole](/img/structure/B8196579.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid](/img/structure/B8196597.png)
![1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene](/img/structure/B8196602.png)
![8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B8196607.png)
![6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8196616.png)

![8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaene-5-carbaldehyde](/img/structure/B8196623.png)


![[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196661.png)
